Cas no 1805461-04-4 (3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol)

3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol
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- Inchi: 1S/C9H5F7O/c10-7-4(3-17)1-2-5(8(11,12)13)6(7)9(14,15)16/h1-2,17H,3H2
- InChI Key: SPDUUWPWTSHQNY-UHFFFAOYSA-N
- SMILES: FC1=C(CO)C=CC(C(F)(F)F)=C1C(F)(F)F
Computed Properties
- Exact Mass: 262.02286191 g/mol
- Monoisotopic Mass: 262.02286191 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.9
- Molecular Weight: 262.12
3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014002069-1g |
3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol |
1805461-04-4 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol Related Literature
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on 3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol
3,4-Bis(trifluoromethyl)-2-fluorobenzyl Alcohol: A Comprehensive Overview
3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol, also known by its CAS number CAS 1805461-04-4, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety substituted with two trifluoromethyl groups at the 3 and 4 positions and a fluorine atom at the 2 position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in modern chemical synthesis and material engineering.
The synthesis of 3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol typically involves multi-step organic reactions, often starting from fluorinated aromatic precursors. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have enabled more efficient and scalable production of this compound. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve high yields of this compound with excellent regioselectivity. These methods not only enhance the purity of the final product but also reduce the environmental footprint of the synthesis process.
The applications of 3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol are diverse and expanding rapidly due to its unique chemical properties. In pharmaceutical chemistry, this compound serves as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including oncology and infectious diseases. Its fluorinated structure contributes to improved pharmacokinetic profiles, such as enhanced bioavailability and metabolic stability.
In materials science, 3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol has been utilized as a building block for advanced polymers and optoelectronic materials. The trifluoromethyl groups provide strong electron-withdrawing effects, which are advantageous in designing materials with tailored electronic properties. Recent studies have demonstrated its potential in the development of high-performance organic semiconductors for applications in flexible electronics and photovoltaic devices.
The toxicological profile of 3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol has also been a subject of recent research interest. Preclinical studies indicate that while it exhibits moderate acute toxicity, its chronic toxicity profile remains under investigation. Regulatory agencies have classified it as a substance requiring careful handling due to its potential environmental impact.
In conclusion, 3,4-Bis(trifluoromethyl)-2-fluorobenzyl alcohol (CAS 1805461-04-4) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemical research and industrial applications. As ongoing research continues to uncover new synthetic methods and applications for this compound, its role in advancing science and technology is expected to grow significantly.
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